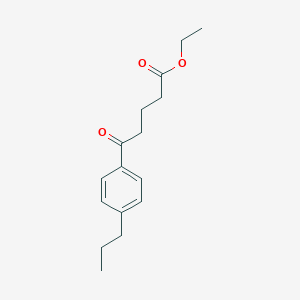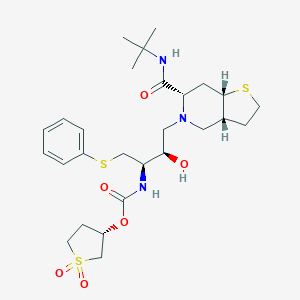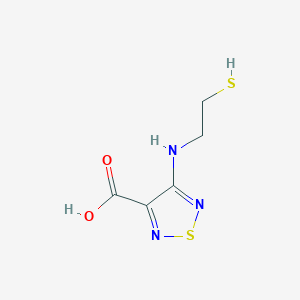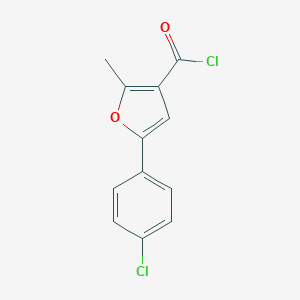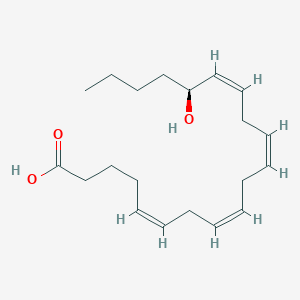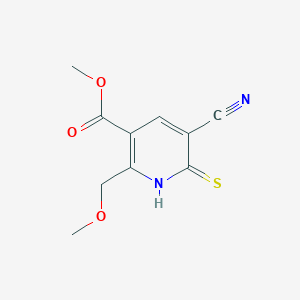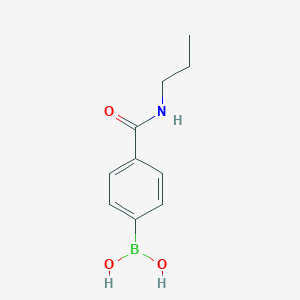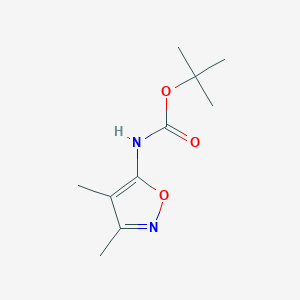
tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been used in various biochemical and physiological studies.
Mecanismo De Acción
Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is a potent antioxidant that works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve cognitive function. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has also been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in lab experiments is its potent antioxidant activity, which makes it an excellent tool for studying oxidative stress-related diseases. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is also relatively stable and easy to handle, making it a convenient compound to work with. However, one of the limitations of using tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate. One area of interest is the development of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the role of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in modulating the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate and its potential use in other areas of research, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is a unique compound that has gained significant attention in scientific research due to its potent antioxidant activity and its wide range of biochemical and physiological effects. Its use in lab experiments has provided valuable insights into various disease processes and has opened up new avenues for research. Further studies are needed to fully understand the potential of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in various areas of research.
Métodos De Síntesis
Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3,4-dimethylisoxazole. The reaction is carried out in the presence of a base catalyst, such as sodium hydride, and a solvent, such as dimethylformamide. The final product is obtained through purification using chromatographic techniques.
Aplicaciones Científicas De Investigación
Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the role of oxidative stress in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has also been used to investigate the mechanism of action of various enzymes, such as acetylcholinesterase and monoamine oxidase.
Propiedades
Número CAS |
174079-07-3 |
|---|---|
Nombre del producto |
tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate |
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3,4-dimethyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(2)12-15-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,13) |
Clave InChI |
CIJYNICIDSZRDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(ON=C1C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (3,4-dimethyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



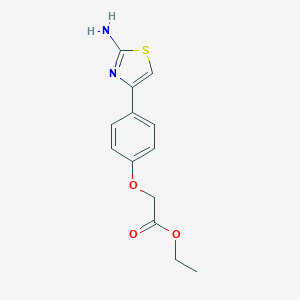
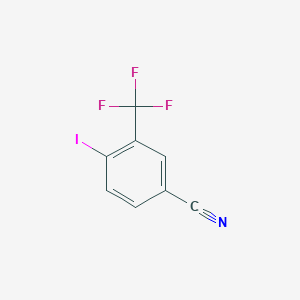
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
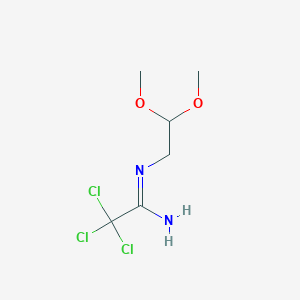

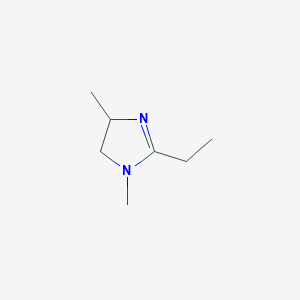
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
